(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride typically involves a series of steps starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the Biphenyl Intermediate: This involves the coupling of 2-bromoaniline with 2-iodophenyl acetonitrile in the presence of palladium (II) acetate and a phosphine ligand, followed by a base such as barium hydroxide.
Cyclization: The biphenyl intermediate undergoes cyclization to form the azepine ring.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or crystallization-induced dynamic resolution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the resolution process using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of γ-secretase inhibitors, which are potential therapeutic agents for Alzheimer’s disease.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Synthesis: It is a valuable intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Industry: The compound is explored for its potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride involves its interaction with specific molecular targets, such as γ-secretase. This enzyme is involved in the cleavage of amyloid precursor protein (APP), and its inhibition can reduce the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The compound binds to the active site of γ-secretase, thereby inhibiting its activity and preventing the formation of neurotoxic amyloid-beta peptides .
Comparison with Similar Compounds
Similar Compounds
Benazepril Hydrochloride: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases.
Uniqueness
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride is unique due to its specific application as a γ-secretase inhibitor, which distinguishes it from other azepine derivatives that are primarily used for cardiovascular or other therapeutic purposes .
Properties
IUPAC Name |
(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740682 | |
Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80845-58-5 | |
Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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